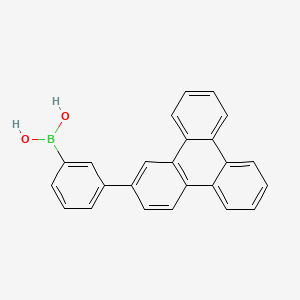

3-(Triphenylen-2-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

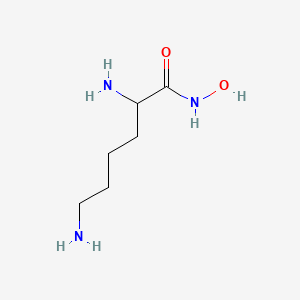

L'acide 3-(triphénylène-2-yl)phénylboronique est un composé organique appartenant à la classe des acides boroniques. Les acides boroniques sont caractérisés par la présence d'un atome de bore lié à un atome de carbone et à deux groupes hydroxyle. Ce composé particulier présente un groupe triphénylène lié à un cycle phényle, qui est lui-même lié au groupe acide boronique. La structure unique de l'acide 3-(triphénylène-2-yl)phénylboronique en fait un sujet intéressant pour diverses études scientifiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 3-(triphénylène-2-yl)phénylboronique implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est une méthode largement utilisée pour former des liaisons carbone-carbone entre des acides boroniques aryles ou vinyles et des halogénures d'aryles ou de vinyles. La procédure générale comprend les étapes suivantes:

Préparation du précurseur d'acide boronique: Le précurseur d'acide boronique peut être synthétisé en faisant réagir le triphénylène avec des dérivés d'acide boronique dans des conditions spécifiques.

Réaction de couplage: La réaction de couplage de Suzuki-Miyaura est réalisée à l'aide d'un catalyseur au palladium, d'une base (telle que le carbonate de potassium) et d'un solvant (tel que le toluène ou l'éthanol). La réaction est généralement effectuée sous atmosphère inerte à des températures élevées.

Méthodes de production industrielle

La production industrielle de l'acide 3-(triphénylène-2-yl)phénylboronique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Les réacteurs à écoulement continu et les systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-(triphénylène-2-yl)phénylboronique subit diverses réactions chimiques, notamment:

Oxydation: Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.

Réduction: Les réactions de réduction peuvent convertir le groupe acide boronique en borane ou en borohydrure.

Substitution: Le groupe acide boronique peut participer à des réactions de substitution, telles que le couplage de Suzuki-Miyaura, pour former de nouvelles liaisons carbone-carbone.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le perborate de sodium.

Réduction: Des réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des catalyseurs au palladium, des bases (par exemple, le carbonate de potassium) et des solvants (par exemple, le toluène, l'éthanol) sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation: Esters boroniques ou borates.

Réduction: Boranes ou borohydrures.

Substitution: Divers dérivés aryles ou vinyles, selon le partenaire de couplage.

Applications De Recherche Scientifique

L'acide 3-(triphénylène-2-yl)phénylboronique a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme bloc de construction en synthèse organique, en particulier dans la formation de composés aromatiques complexes.

Biologie: Le composé est utilisé dans le développement de sondes fluorescentes et de capteurs pour l'imagerie et la détection biologique.

Industrie: Le composé est utilisé dans la production de matériaux avancés, tels que des polymères aux propriétés optiques et électroniques uniques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-(triphénylène-2-yl)phénylboronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et d'autres nucléophiles. Cette propriété est exploitée dans diverses applications, telles que le développement de capteurs et de sondes. Le groupe acide boronique interagit avec les molécules cibles par la formation d'esters boroniques, qui peuvent être détectés ou utilisés dans des transformations chimiques ultérieures.

Mécanisme D'action

The mechanism of action of 3-(Triphenylen-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and probes. The boronic acid group interacts with target molecules through the formation of boronate esters, which can be detected or utilized in further chemical transformations.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique: Un acide boronique plus simple avec un groupe phényle lié à l'atome de bore.

Acide 4-(carbazol-9-yl)phénylboronique: Un acide boronique avec un groupe carbazole lié au cycle phényle.

2-Phényl-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane: Un ester boronique avec un groupe phényle et une structure boronate cyclique.

Unicité

L'acide 3-(triphénylène-2-yl)phénylboronique est unique en raison de la présence du groupe triphénylène, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement utile dans les applications nécessitant des interactions spécifiques avec les molécules cibles, telles que le développement de matériaux avancés et de capteurs.

Propriétés

Formule moléculaire |

C24H17BO2 |

|---|---|

Poids moléculaire |

348.2 g/mol |

Nom IUPAC |

(3-triphenylen-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H |

Clé InChI |

YSDJLONVLIHBRC-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)